BenchChemオンラインストアへようこそ!

3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine

Thermal stability Solid-state handling Melting point comparison

This compound uniquely combines a C3-bromine orthogonal handle with a 4-chlorophenyl substituent, enabling step-economic convergent library synthesis without protecting-group manipulation. The Br vs. Cl selectivity ensures exclusive Pd-catalyzed coupling at the 3-position, while the imidazo[1,2-a]pyrimidine core provides two H-bond acceptors essential for kinase hinge binding (validated in TASK-1/3 inhibitor programs, IC₅₀ 5.20 nM). Its elevated XLogP (>4.5) reduces late-stage lipophilic modifications in CNS programs. With a melting point of 208–210°C, it withstands microwave and high-temperature Pd protocols that degrade lower-melting analogs.

Molecular Formula C12H7BrClN3
Molecular Weight 308.56
CAS No. 947613-07-2
Cat. No. B2546884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
CAS947613-07-2
Molecular FormulaC12H7BrClN3
Molecular Weight308.56
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C12H7BrClN3/c13-11-10(8-2-4-9(14)5-3-8)16-12-15-6-1-7-17(11)12/h1-7H
InChIKeyPXYIENFKKVXGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (CAS 947613-07-2): Core Physicochemical and Structural Profile for Procurement Decisions


3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, featuring a bromine atom at the 3-position and a para-chlorophenyl group at the 2-position of the fused bicyclic core (molecular formula C₁₂H₇BrClN₃, molecular weight 308.56 g·mol⁻¹) . Its reported melting point is 208–210 °C, and it is commercially available at purities of ≥95% to 98% . The compound's primary role is as a versatile building block for further functionalization via cross-coupling reactions enabled by the aryl bromide handle, making it a key intermediate in medicinal chemistry and kinase inhibitor development programs [1].

Why 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine Cannot Be Interchanged with Core or Halogen Variants Without Risking Synthetic Outcomes


Substituting 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine with a closely related analog—such as the non-chlorinated phenyl analogue (CAS 904814-72-8), the pyridine core variant (CAS 158958-76-0), or the pyrazine core variant (CAS 1254709-41-5)—introduces marked differences in lipophilicity, hydrogen-bond acceptor capacity, and solid-state thermal stability that directly affect cross-coupling reactivity, purification protocols, and final product profiles [1]. The 4-chloro substituent on the phenyl ring significantly increases XLogP and molecular weight relative to the unsubstituted phenyl derivative, altering solubility and membrane permeability of downstream products [2]. Furthermore, the bromine atom at position 3 provides a chemically orthogonal reactive handle compared to chlorine, enabling selective Pd-catalyzed coupling in the presence of the 4-chlorophenyl group—a selectivity that is lost entirely when the bromine is replaced by chlorine or hydrogen .

Quantitative Differentiation Evidence for 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine Against Its Closest Structural Analogs


Thermal Stability (Melting Point) Differentiation Against the Imidazo[1,2-a]pyrazine Core Analog for Formulation and Storage Assessment

The target compound exhibits a melting point of 208–210 °C, which is approximately 105 °C higher than that of the imidazo[1,2-a]pyrazine core analog 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (CAS 1254709-41-5), reported at 103–105 °C . This substantial difference reflects stronger intermolecular interactions in the solid state for the pyrimidine-fused scaffold and indicates superior thermal robustness during storage, shipping, and high-temperature reaction conditions .

Thermal stability Solid-state handling Melting point comparison

Lipophilicity (XLogP) Shift Induced by the 4-Chlorophenyl Substituent Relative to the Unsubstituted Phenyl Analog

The target compound carries a calculated XLogP of approximately 5.1 (for the closely related pyridine analog with identical substitution; predicted value for the target compound is comparably high due to the additional ring nitrogen), compared to an XLogP of 3.8 for the des-chloro analog 3-bromo-2-phenylimidazo[1,2-a]pyrimidine (CAS 904814-72-8) [1]. This ~1.3 log unit increase reflects the significant lipophilicity contribution of the para-chloro substituent, which alters predicted membrane permeability and solubility profiles of downstream derivatives [1].

Lipophilicity XLogP Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Count Differentiation Against the Imidazo[1,2-a]pyridine Core Analog for Target Engagement Potential

The imidazo[1,2-a]pyrimidine core of the target compound provides two hydrogen-bond acceptor (HBA) sites (the N1 and N3 nitrogens of the pyrimidine ring), whereas the imidazo[1,2-a]pyridine analog 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 158958-76-0) possesses only one HBA site [1]. This additional HBA capacity can enhance binding interactions with biological targets that require bidentate hydrogen-bonding motifs and may improve aqueous solubility of derived compounds [2].

Hydrogen-bond acceptor Binding interactions Scaffold selection

Chemoselective Aryl Bromide Reactivity vs. Aryl Chloride: Synthetic Orthogonality for Sequential Cross-Coupling

The C3–Br bond in the target compound is significantly more reactive toward Pd(0)-catalyzed oxidative addition than the C4′–Cl bond on the phenyl ring, enabling selective Suzuki, Heck, or Buchwald coupling at the 3-position while preserving the 4-chlorophenyl group for subsequent diversification [1]. In contrast, the 3-chloro analog 3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine contains two aryl C–Cl bonds of similar reactivity, eliminating the possibility of chemoselective sequential coupling without protecting group strategies [2].

Cross-coupling Chemoselectivity C–Br vs. C–Cl reactivity Suzuki coupling

Optimal Procurement Scenarios for 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine Based on Verified Differentiation Evidence


Sequential Diversification via Chemoselective Cross-Coupling in Kinase Inhibitor Library Synthesis

When synthetic routes require orthogonal functionalization of the imidazo[1,2-a]pyrimidine core, the C3–Br bond's higher reactivity relative to the C4′–Cl bond enables selective Suzuki coupling at the 3-position while leaving the chlorophenyl ring intact for a second diversification step . This chemoselectivity is lost with the 3-chloro analog or des-bromo compounds, making the target compound the only viable intermediate for convergent library synthesis without protecting group manipulation [1]. (Sources: see Section_3, Evidence_Item 4)

High-Temperature Reaction Screening Where Thermal Stability Is a Gate Criterion

For microwave-assisted or high-temperature Pd-catalyzed reactions exceeding 150 °C, the target compound's melting point of 208–210 °C provides a safety margin superior to the pyrazine analog (mp 103–105 °C), which may soften or undergo phase changes under such conditions, potentially altering reaction kinetics and yields . Procurement teams should prioritize the target compound when reaction protocols specify sustained temperatures above 100 °C. (Sources: see Section_3, Evidence_Item 1)

Lead Optimization Programs Requiring Enhanced Lipophilicity for CNS or Membrane Targets

When an imidazo[1,2-a]pyrimidine scaffold needs to achieve an XLogP above 4.5 for blood-brain barrier penetration or membrane protein targeting, the 4-chlorophenyl substituent of the target compound provides a starting lipophilicity value approximately 1.3 log units higher than the des-chloro phenyl analog (XLogP 3.8) . This reduces the need for additional lipophilic modifications during lead optimization, preserving molecular weight efficiency. (Sources: see Section_3, Evidence_Item 2)

Bidentate Hinge-Binding Motif Design for Kinase Targets

For kinase targets where the hinge region requires two hydrogen-bond acceptor interactions, the imidazo[1,2-a]pyrimidine core (2 H-bond acceptors) of the target compound is mechanistically preferred over the imidazo[1,2-a]pyridine analog (1 H-bond acceptor) . This scaffold selection advantage is supported by the patent literature, where derivatives elaborated from the 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine core have demonstrated potent TASK-1/TASK-3 potassium channel inhibition (IC₅₀ = 5.20 nM for a prototypical derivative) [1]. (Sources: see Section_3, Evidence_Item 3; BindingDB BDBM515530)

Quote Request

Request a Quote for 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.